REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1)(=[O:3])[CH3:2].CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>>[CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[C:1](=[O:3])[CH:2]=[CH:16][N:17]([CH3:19])[CH3:18]
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Name
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|
Quantity
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0 g
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Type
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reactant
|
Smiles
|
C(C)(=O)C1=CC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
COC(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 14 hours
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Duration
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14 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was then cooled
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
the crystalline residue was recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C=CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.88 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |